(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a thiazolidinylidene moiety, and a pyrroloquinolinone core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone intermediate, followed by the introduction of the chlorophenyl group and the formation of the pyrroloquinolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler organic compound with a cyclohexane ring and a methyl group.
Lemon Balm (Melissa officinalis): Contains rosmarinic acid, which has antioxidant and antimicrobial properties.
Thermal Grizzly Aeronaut: A thermal compound used for its heat transfer capabilities.
Uniqueness
(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: stands out due to its complex structure and potential for diverse chemical and biological applications. Its unique combination of functional groups and structural motifs provides opportunities for novel research and development.
Properties
Molecular Formula |
C24H22ClN3O2S |
---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[9-(4-chlorophenyl)-6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C24H22ClN3O2S/c1-12-9-15-17(19-20(29)27-22(26)31-19)21(30)28-18(15)16(10-12)24(4,11-23(28,2)3)13-5-7-14(25)8-6-13/h5-10H,11H2,1-4H3,(H2,26,27,29)/b19-17- |
InChI Key |
FKIPMIHBIZVIBB-ZPHPHTNESA-N |
Isomeric SMILES |
CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C\4/C(=O)N=C(S4)N)(C)C)(C)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C4C(=O)N=C(S4)N)(C)C)(C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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